molecular formula C15H22N2O4S B511580 1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide CAS No. 873589-72-1

1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B511580
CAS No.: 873589-72-1
M. Wt: 326.4g/mol
InChI Key: LQGATIAWSMGCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonylpiperidine derivatives. This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further substituted with an ethyl and a methoxy group on the phenyl ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction using reagents like sulfonyl chlorides.

    Substitution on the Phenyl Ring: The ethyl and methoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the substituted phenyl ring with the piperidine ring to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, leading to the formation of different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can also interact with neurotransmitter receptors, affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide can be compared with other sulfonylpiperidine derivatives, such as:

    1-(4-Methoxyphenyl)sulfonylpiperidine-4-carboxamide: Similar structure but lacks the ethyl group, which may affect its biological activity.

    1-(5-Ethyl-2-hydroxyphenyl)sulfonylpiperidine-4-carboxamide: Similar structure but has a hydroxy group instead of a methoxy group, which can influence its reactivity and interactions.

    1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.

Properties

CAS No.

873589-72-1

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4g/mol

IUPAC Name

1-(5-ethyl-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C15H22N2O4S/c1-3-11-4-5-13(21-2)14(10-11)22(19,20)17-8-6-12(7-9-17)15(16)18/h4-5,10,12H,3,6-9H2,1-2H3,(H2,16,18)

InChI Key

LQGATIAWSMGCSC-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.